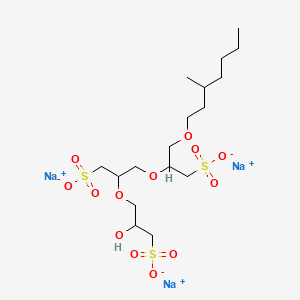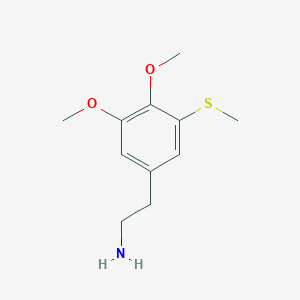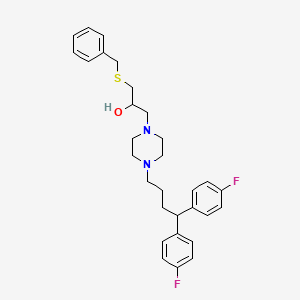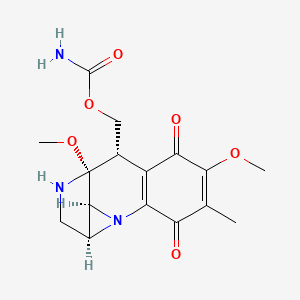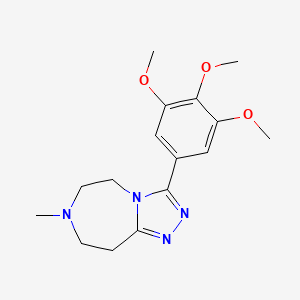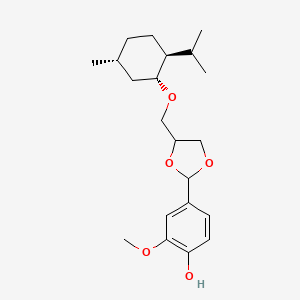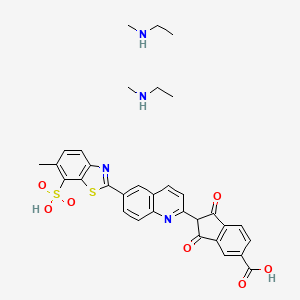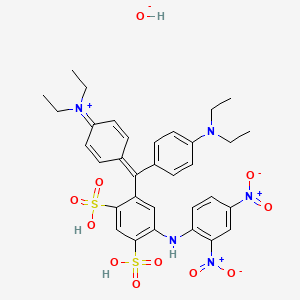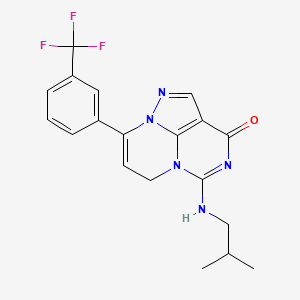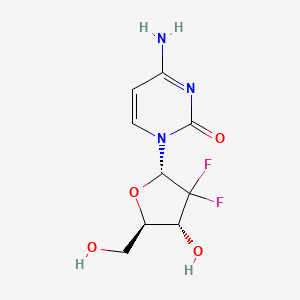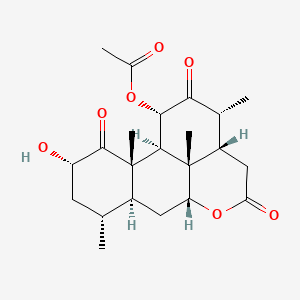
Amarolide 11-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amarolide 11-acetate: is a naturally occurring compound found in the bark of the Ailanthus altissima tree, commonly known as the tree of heaven. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amarolide 11-acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.
Introduction of functional groups: Functional groups such as hydroxyl and acetyl groups are introduced through substitution reactions. Reagents like acetic anhydride and pyridine are commonly used for acetylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from the bark of Ailanthus altissima. This process includes:
Extraction: The bark is subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is further purified using techniques such as crystallization or chromatography to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Amarolide 11-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex quassinoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Amarolide 11-acetate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Amarolide 11-acetate can be compared with other quassinoids such as:
Quassin: Known for its bitter taste and use as a natural insecticide.
Bruceantin: Studied for its anti-cancer properties.
Eurycomanone: Found in the Eurycoma longifolia plant, known for its anti-malarial and aphrodisiac effects.
Uniqueness: : this compound stands out due to its specific acetyl group at the 11th position, which contributes to its unique biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
29913-88-0 |
|---|---|
Formule moléculaire |
C22H30O7 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1 |
Clé InChI |
HTUPNZUADSZJNJ-WGRRCHGUSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


